molecular formula C12H19NO4 B1532527 2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 741269-02-3

2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1532527
CAS RN: 741269-02-3
M. Wt: 241.28 g/mol
InChI Key: WVZOWSAYQHINTR-UHFFFAOYSA-N
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Description

2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (2CVPBTE) is a synthetic compound with a range of potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemistry and physiology to drug development and testing.

Scientific Research Applications

Asymmetric Synthesis and Elaboration

The asymmetric synthesis of piperidines from serine and terminal acetylenes involves Claisen rearrangement to yield piperidine derivatives, indicating the potential of similar strategies for synthesizing compounds including "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" for diverse chemical applications (Acharya & Clive, 2010).

α-Amidoalkylation of Nucleophiles

Research on tert-butyl esters and N,N-disubstituted amides demonstrates α-amidoalkylation with N-benzoylbenzylideneamine, offering insights into the stereochemical course of reactions relevant to the manipulation of similar compounds (Dobrev, Benin, & Nechev, 1992).

Synthesis of Unsaturated Esters

The vinyl and propargyl esters synthesis of pyridine and quinoline carboxylic acids showcases methods for creating unsaturated esters, which could be analogous to synthesizing "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" (Blokhin et al., 1969).

Singlet Oxygen Reactions for Prodigiosin Precursors

Investigations into the reactions of pyrrole carboxylic acid tert-butyl esters with singlet oxygen for synthesizing 5-substituted pyrroles, including prodigiosin precursors, highlight the compound's potential in creating complex organic molecules (Wasserman et al., 2004).

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOWSAYQHINTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of the crude 2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (136 mg) in THF (1 ml) and H2O (1 ml) was added LiOH.H2O (48 mg, 1.14 mmol) at room temperature. The mixture was stirred at room temperature for 17 hr. The mixture was extracted with 1N NaOH and AcOEt. The aqueous layer was acidified with 1N HCl, extracted with AcOEt, washed with saturated aqueous NaCl, dried (MgSO4), and concentrated in vacuo to give 2-(2-carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester as a crude oil (109 mg). To a stirred solution of the crude oil (105 mg) in CH3CN (2 ml) were added BOP reagent (306 mg, 0.692 mmol), phenethylamine (87 μl, 0.693 mmol), and diisopropylethylamine (121 μl, 0.695 mmol) at 0° C. The mixture was allowed to warm to room temperature and stirred for 12 hr. After being evaporated in vacuo, the mixture was dissolved in CH2Cl2. The solution was washed with 10% aqueous citric acid, saturated aqueous NaHCO3, and saturated aqueous NaCl, dried (MgSO4, and concentrated in vacuo. The residual oil was purified by preparative TLC (hexane:AcOEt=1:1) to give 3-(N-tert-butoxycarbonyl-2′-pyrrolidinyl)-3-ethylsulfanyl-N-phenylethylpropanamide (104 mg, 67% ) as an oil which was the 5:1 (R:S) mixture of the two diastereomers at the newly formed chiral center determined by 1H-NMR.
Name
2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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